molecular formula C21H18N6O2 B5563438 2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

Cat. No. B5563438
M. Wt: 386.4 g/mol
InChI Key: WBSZRCQGVCTNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. PP2A is a protein phosphatase that plays a crucial role in regulating cell growth, differentiation, and apoptosis. PP2A inhibitors have been found to be effective in inducing apoptosis in cancer cells, making them a promising target for cancer therapy.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, has been conducted. These complexes exhibit significant in vitro antioxidant activity, demonstrating potential in oxidative stress-related applications (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Studies on the chemoselective monoacetylation of amino groups, using compounds like N-(2-Hydroxyphenyl)acetamide, underline their importance in synthesizing intermediates for drugs. This process, optimized for efficiency, contributes to the development of antimalarial drugs and highlights the role of such compounds in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Antimicrobial Activity of Thiazole Derivatives

The synthesis of novel thiazoles incorporating pyrazole moieties and their evaluation for antimicrobial activities is another area of application. These compounds have shown significant anti-bacterial and anti-fungal activities, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).

Antioxidant Properties of Phenolic Derivatives

Phenolic derivatives, including compounds structurally similar to the query chemical, have been studied for their antioxidant properties. Their ability to inhibit lipid peroxidation and act as peroxyl radical scavengers indicates potential applications in protecting against oxidative damage (Dinis et al., 1994).

Selective Fluorescent Sensing of Metal Ions

Pyrazoline derivatives have been proposed as selective fluorescent sensors for metal ions like zinc, showcasing the use of such compounds in analytical chemistry for detecting and quantifying specific metal ions in various samples (Gong et al., 2011).

properties

IUPAC Name

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-21(15-29-18-5-2-1-3-6-18)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZRCQGVCTNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide

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